molecular formula C11H14ClNO3 B3755966 2-(3-chlorophenoxy)-N-(2-methoxyethyl)acetamide

2-(3-chlorophenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B3755966
M. Wt: 243.68 g/mol
InChI Key: RUIBKJRDLTYIKE-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenoxy group and a methoxyethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Formation of 3-chlorophenol: This can be achieved through the chlorination of phenol.

    Etherification: The 3-chlorophenol is then reacted with an appropriate alkylating agent to form 3-chlorophenoxy.

    Acetamide Formation: The 3-chlorophenoxy compound is then reacted with 2-methoxyethylamine under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Agriculture: Potential use as a herbicide or pesticide.

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(2-methoxyethyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. If used as a pesticide, it might inhibit essential biological processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamide: Similar structure but with the chlorine atom in a different position.

    2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(3-chlorophenoxy)-N-(2-ethoxyethyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(3-chlorophenoxy)-N-(2-methoxyethyl)acetamide may exhibit unique properties due to the specific positioning of the chlorine atom and the methoxyethyl group, which can influence its reactivity, biological activity, and physical properties.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-6-5-13-11(14)8-16-10-4-2-3-9(12)7-10/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIBKJRDLTYIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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